molecular formula C8H3Cl2NO B2463186 3,5-Dichlorobenzoyl cyanide CAS No. 99567-74-5

3,5-Dichlorobenzoyl cyanide

Cat. No.: B2463186
CAS No.: 99567-74-5
M. Wt: 200.02
InChI Key: HQMFFHQHAQDOHZ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichlorobenzoyl cyanide typically involves the reaction of 3,5-dichlorobenzoyl chloride with a cyanide source. One common method is the cyano-de-halogenation of 3,5-dichlorobenzoyl chloride using a metal cyanide, such as cuprous cyanide, in the presence of a phase transfer catalyst . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination of benzoyl cyanide followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzoyl cyanide primarily involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Uniqueness: 3,5-Dichlorobenzoyl cyanide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of products formed in chemical reactions. The 3,5-substitution pattern provides distinct electronic and steric effects compared to other isomers, making it valuable in selective synthetic applications.

Biological Activity

3,5-Dichlorobenzoyl cyanide (CAS No. 99567-74-5) is a compound that has garnered attention due to its notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its benzoyl structure with chlorine substitutions at the 3 and 5 positions, along with a cyanide group. This configuration enhances its electrophilic nature, making it a versatile reagent in chemical reactions.

Antitumoral Activity

Research indicates that this compound exhibits antitumoral properties . Its derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways through cellular stress responses.

Anticonvulsive Effects

The compound has also been associated with anticonvulsive activity . It is noted for its role as an intermediate in the synthesis of lamotrigine, a medication used to treat epilepsy . The structural similarity between lamotrigine and this compound suggests that the latter may share some pharmacological properties relevant to seizure control.

The mechanism of action for this compound primarily involves its reactivity toward nucleophiles. The presence of electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, allowing it to undergo nucleophilic substitution reactions. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent.

Synthesis and Applications

This compound is often utilized as an intermediate in organic synthesis. Notably, it plays a crucial role in the synthesis of pharmaceuticals and agrochemicals. A significant application is its use in synthesizing lamotrigine and other related compounds .

Compound Biological Activity Reference
This compoundAntitumoral
LamotrigineAnticonvulsant
Derivatives of this compoundAntimicrobial

Comparative Studies

Comparative studies have shown that this compound possesses distinct biological activities when compared to its isomers (e.g., 2,4-Dichlorobenzoyl cyanide). The positioning of chlorine atoms influences both the reactivity and biological properties of these compounds.

Properties

IUPAC Name

3,5-dichlorobenzoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMFFHQHAQDOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99567-74-5
Record name 3,5-dichlorobenzoyl cyanide
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